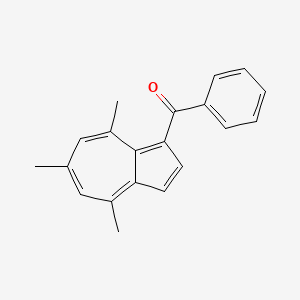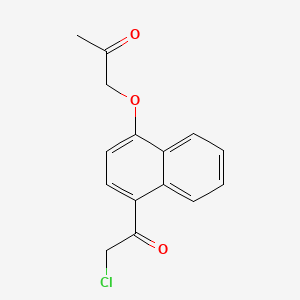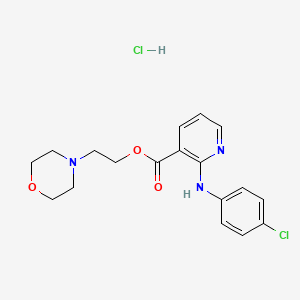
Trimethyl 3,3',3''-(1,3,5-triazinane-1,3,5-triyl)tripropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is an organic compound with a complex structure. It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and solubility in various organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate typically involves the condensation reaction of amines and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves the use of butyllithium for deprotonation, which serves as a source of the formyl anion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate involves its interaction with specific molecular targets and pathways. It is known to undergo deprotonation, forming a reactive intermediate that can participate in various chemical reactions . This intermediate can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with similar structural features but different functional groups.
Hexahydro-1,3,5-trinitro-1,3,5-triazine: Known for its explosive properties and used in military applications.
Uniqueness
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its stability and solubility in organic solvents make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
77526-16-0 |
|---|---|
Formule moléculaire |
C15H27N3O6 |
Poids moléculaire |
345.39 g/mol |
Nom IUPAC |
methyl 3-[3,5-bis(3-methoxy-3-oxopropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C15H27N3O6/c1-22-13(19)4-7-16-10-17(8-5-14(20)23-2)12-18(11-16)9-6-15(21)24-3/h4-12H2,1-3H3 |
Clé InChI |
DYEJYQMOVZQQQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1CN(CN(C1)CCC(=O)OC)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
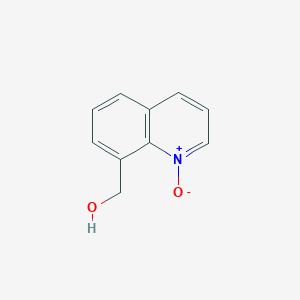
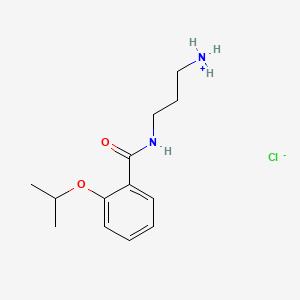


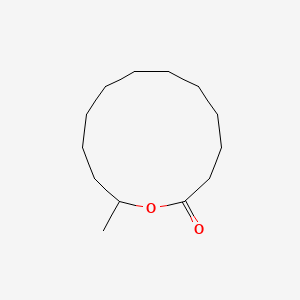
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)
